2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked to a 2-oxoimidazolidin core, which is further connected via an acetamide bridge to a 2-isopropylphenyl group. The isopropylphenyl substituent may improve lipophilicity, influencing membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-15(2)17-5-3-4-6-18(17)23-21(26)14-24-9-10-25(22(24)27)16-7-8-19-20(13-16)29-12-11-28-19/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKHMVSAEKVCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Imidazolidinone Moiety: This involves the reaction of an appropriate amine with glyoxal to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the imidazolidinone moiety, potentially converting it to an imidazolidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound can interfere with specific biochemical pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Structural and Functional Insights
- Benzodioxin vs. Benzimidazole/Isoindolinone: The benzodioxin ring (target compound, ) offers superior planarity compared to benzimidazole () or isoindolinone, favoring interactions with flat enzymatic pockets.
- Hydrogen-Bonding Capacity: The imidazolidinone’s carbonyl group (target compound) and triazole’s N-H () differ in hydrogen-bond strength and directionality, impacting target selectivity .
Biological Activity
The compound 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The general synthetic route includes:
- Formation of Imidazolidine Ring : Reacting appropriate amines with carbonyl compounds to form the imidazolidine structure.
- Coupling with Acetamide : The imidazolidine product is then coupled with a substituted acetamide to yield the final compound.
The detailed synthetic procedure is crucial for obtaining high yields and purity of the desired product.
Enzyme Inhibition
Research indicates that compounds containing the 2,3-dihydrobenzo[1,4]-dioxin moiety exhibit significant inhibitory effects on various enzymes. For instance:
- Acetylcholinesterase (AChE) : Compounds similar to our target compound have shown promising inhibitory activity against AChE, which is critical in the treatment of Alzheimer's disease (AD) .
- α-Glucosidase : This enzyme is a target for Type 2 Diabetes Mellitus (T2DM) therapies. Studies have demonstrated that derivatives of benzodioxin can inhibit α-glucosidase effectively, indicating potential anti-diabetic properties .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. It has been found to scavenge free radicals effectively, which suggests its role in mitigating oxidative stress-related conditions .
Cytotoxicity and Apoptosis
In vitro studies have indicated that certain derivatives of 2,3-dihydrobenzo[1,4]-dioxin can induce apoptosis in cancer cell lines. The mechanism involves the activation of apoptotic pathways through oxidative stress induction and interaction with cellular signaling molecules .
Study 1: Acetylcholinesterase Inhibition
A study conducted on several benzodioxin derivatives demonstrated that modifications at the nitrogen atom significantly influenced AChE inhibition potency. The compound under review was among those that exhibited a strong inhibitory effect with an IC50 value comparable to standard AChE inhibitors .
Study 2: Antidiabetic Effects
In another investigation focusing on α-glucosidase inhibition, the compound was tested alongside known inhibitors. Results showed a significant reduction in glucose absorption in vitro, suggesting its potential utility in managing postprandial hyperglycemia .
Research Findings Summary Table
Q & A
Q. What are the standard protocols for synthesizing 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide, and how can reaction efficiency be optimized?
Answer: The synthesis of this compound typically involves multi-step reactions, including coupling of benzodioxin-containing intermediates with substituted phenylacetamide derivatives. A common approach is to use 1,3-dipolar cycloaddition or amide coupling reactions under controlled conditions. For example:
- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with an oxoimidazolidine precursor using a coupling agent like EDCI/HOBt in dichloromethane .
- Step 2 : Introduce the N-[2-(propan-2-yl)phenyl]acetamide group via nucleophilic substitution or condensation, requiring precise pH (7–8) and temperature (60–80°C) control .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) (e.g., hexane:ethyl acetate 8:2) and purify intermediates via recrystallization (ethanol or methanol) .
Q. Which spectroscopic techniques are most effective for confirming the structural identity and purity of this compound?
Answer: Key techniques include:
- Infrared (IR) Spectroscopy : Detect characteristic peaks (e.g., C=O stretch at ~1670–1680 cm⁻¹, NH stretch at ~3260–3300 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, methyl groups in isopropyl at δ 1.2–1.5 ppm) and carbon signals (e.g., carbonyl carbons at ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated within 0.001 Da error) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or improve reaction pathways for this compound?
Answer: Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., via ICReDD’s workflow) can predict:
- Reaction Thermodynamics : Energy profiles for intermediates (e.g., activation barriers for cycloaddition steps) .
- Electronic Properties : Charge distribution in the benzodioxin and imidazolidinone moieties to guide derivatization .
- Solvent Effects : Simulate solvent interactions (e.g., tert-butanol/water mixtures) to optimize yields .
Q. What strategies resolve contradictions in biological activity data between this compound and structurally related analogs?
Answer: Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., replacing the isopropyl group with trifluoromethyl or methoxy groups) .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
- Meta-Analysis : Cross-reference data from analogs (e.g., quinazolinone or pyrazolo-pyridazine derivatives) to identify trends in bioactivity .
Q. How can Design of Experiments (DoE) principles improve the scalability of synthetic protocols?
Answer: Apply factorial design or response surface methodology to:
- Optimize Variables : Temperature, solvent ratio, and catalyst loading (e.g., Cu(OAc)₂ in 1,3-dipolar cycloadditions) .
- Minimize Trials : Use a central composite design to reduce experiments while maximizing yield and purity .
- Validate Robustness : Test edge conditions (e.g., 50–90°C, pH 6–9) to ensure reproducibility .
Methodological Challenges and Solutions
Q. What are the critical pitfalls in characterizing hydrogen bonding or π-π interactions in this compound’s crystal structure?
Answer:
- Challenge : Overlapping signals in NMR or weak electron density in X-ray diffraction.
- Solutions :
Q. How do solvent polarity and proticity affect the stability of the oxoimidazolidinone moiety during synthesis?
Answer:
- Polar Protic Solvents (e.g., H₂O/EtOH) : May hydrolyze the oxo group; use aprotic solvents (e.g., DMF, THF) for sensitive steps .
- Additives : Include molecular sieves to scavenge water in condensation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
